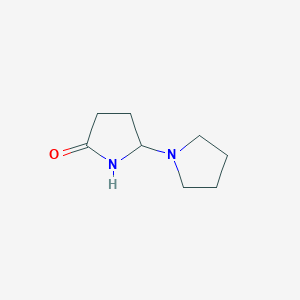

5-Pyrrolidino-2-pyrrolidone

Description

Historical Trajectories and Evolution of Pyrrolidinone Chemistry

The chemistry of pyrrolidinones has a rich history, evolving from early explorations of simple lactams to the development of complex, stereochemically defined molecules. The simplest member, 2-pyrrolidone, is produced industrially from γ-butyrolactone and has been utilized as a solvent and an intermediate for producing polymers like polyvinylpyrrolidone (B124986) (PVP). smolecule.combiorxiv.org The discovery that the pyrrolidine (B122466) ring is a core component of many natural alkaloids, such as nicotine (B1678760) and cotinine, spurred further investigation into its synthesis and reactivity. rsc.orgtga.gov.au

The evolution of synthetic methods has been a key driver in this field. Early methods often involved the cyclization of amino acids or the reductive amination of precursors like levulinic acid. nih.govCurrent time information in Bangalore, IN. Over time, more sophisticated and stereoselective strategies have emerged, including catalytic asymmetric syntheses and multicomponent reactions, which allow for the construction of highly functionalized pyrrolidinone derivatives with precise control over their three-dimensional structure. researchgate.netorganic-chemistry.org This has been particularly important in the development of chiral organocatalysts and pharmaceutical agents where specific stereoisomers are required for activity. researchgate.net

Significance of Five-Membered Lactam Systems in Modern Organic Synthesis

Five-membered lactams, or γ-lactams, are of paramount importance in modern organic synthesis due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. organic-chemistry.orgebi.ac.uk The pyrrolidinone ring is a core structural feature in a wide array of pharmaceuticals, including nootropic drugs like piracetam, anticonvulsants such as ethosuximide, and the respiratory stimulant doxapram. rsc.orgbiorxiv.org

The rigid, cyclic structure of the γ-lactam makes it an excellent scaffold for presenting substituents in well-defined spatial orientations, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net Furthermore, the amide bond within the lactam ring is relatively stable, yet the ring can be opened under certain conditions to provide linear amino acid derivatives, making pyrrolidinones valuable precursors for peptides and other complex molecules. nih.gov The development of methods to functionalize the pyrrolidinone ring at various positions has expanded its utility, enabling the synthesis of diverse chemical libraries for drug discovery and materials science. organic-chemistry.orgnih.gov

Contextualizing 5-Pyrrolidino-2-pyrrolidone within the Broader Field of Heterocyclic Chemistry Research

This compound, also known by its systematic name [1,2'-Bipyrrolidin]-5'-one, is a unique molecule that covalently links two five-membered heterocyclic rings: a pyrrolidine and a pyrrolidinone. researchgate.net This structure can be considered a "dimer" where one pyrrolidine ring acts as a substituent at the 5-position of a 2-pyrrolidone core. This positions it as a fascinating subject within heterocyclic chemistry research, bridging the chemistry of simple pyrrolidines and functionalized lactams.

While extensive research exists on various 5-substituted-2-pyrrolidinones, specific studies focusing on this compound are not widely available in the public literature. organic-chemistry.orgebi.ac.uknih.gov Its structure suggests potential for interesting chemical properties. The presence of two nitrogen atoms with different chemical environments—one an amide and one a secondary amine—offers multiple sites for further functionalization. Theoretical studies on the non-covalent, hydrogen-bonded self-association of 2-pyrrolidone molecules are well-documented, but the covalently linked nature of this compound presents a distinct chemical entity.

The investigation of such dimeric structures is a niche but potentially valuable area of research, exploring how the combination of two well-known heterocyclic scaffolds influences properties like solubility, binding affinity, and catalytic activity. acs.org

Chemical and Physical Properties of this compound

Detailed experimental research findings for this compound are limited. However, basic chemical and physical properties can be compiled from chemical database entries.

| Property | Value | Source |

| CAS Number | 76284-12-3 | researchgate.net |

| Molecular Formula | C₈H₁₄N₂O | researchgate.net |

| Molecular Weight | 154.21 g/mol | researchgate.net |

| Synonym | [1,2'-Bipyrrolidin]-5'-one | researchgate.net |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | researchgate.net |

| Predicted LogP | 0.3183 | researchgate.net |

| Hydrogen Bond Donors | 1 | researchgate.net |

| Hydrogen Bond Acceptors | 2 | researchgate.net |

| Rotatable Bonds | 1 | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-pyrrolidin-1-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-4-3-7(9-8)10-5-1-2-6-10/h7H,1-6H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUXDYKSOOKDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338675 | |

| Record name | 5-Pyrrolidino-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76284-12-3 | |

| Record name | 5-Pyrrolidino-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of 5 Pyrrolidino 2 Pyrrolidone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton NMR (¹H NMR) Applications in Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is an essential tool for determining the arrangement of hydrogen atoms in a molecule. The chemical shift, splitting pattern, and integration of the signals in a ¹H NMR spectrum provide a wealth of information for structural elucidation.

For the pyrrolidone ring, characteristic signals are expected for the protons at different positions. For instance, in the ¹H NMR spectrum of 2-pyrrolidinone (B116388), distinct peaks corresponding to the protons on the carbon atoms of the five-membered ring are observed. hmdb.ca Similarly, for 5-methyl-2-pyrrolidone, the presence of a methyl group introduces additional signals with specific chemical shifts and splitting patterns, confirming its position on the ring. chemicalbook.com

| Compound | Solvent | Frequency | Chemical Shift (ppm) and Assignment |

|---|---|---|---|

| 5-methyl-2-pyrrolidone | CDCl₃ | 399.65 MHz | 7.31 (A), 3.792 (B), 2.35 (C), 2.34 (D), 2.27 (E), 1.649 (F), 1.230 (G) chemicalbook.com |

| 5-methyl-2-pyrrolidone | CDCl₃ | 89.56 MHz | 7.37 (A), 3.79 (B), 2.48 to 2.05 (C), 1.64 (D), 1.229 (E) chemicalbook.com |

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The chemical shifts of the carbon signals provide information about their electronic environment, allowing for the identification of the carbon skeleton. In the case of pyrrolidone derivatives, the carbonyl carbon typically appears at a characteristic downfield chemical shift. The other carbon atoms in the ring also show distinct signals that can be assigned based on their position relative to the nitrogen and carbonyl groups.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and for correlating protons with their directly attached carbons. These experiments would be crucial in definitively assigning the complex proton and carbon spectra of 5-Pyrrolidino-2-pyrrolidone and in confirming the connectivity between the two pyrrolidone rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ksu.edu.sa

In the IR spectrum of a pyrrolidone-containing compound, a strong absorption band corresponding to the C=O stretching vibration of the lactam group is typically observed in the region of 1650-1700 cm⁻¹. Other characteristic bands include N-H stretching vibrations (if present) and C-H stretching and bending vibrations. chemicalbook.com Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. berkeley.edu

| Technique | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|---|

| Raman | C=C | Stretching | 1760 researchgate.net |

| Raman | C=O | Stretching | 1685 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

The mass spectrum of a pyrrolidone derivative will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide valuable information about the structure of the molecule. For example, the mass spectrum of 5-methyl-2-pyrrolidinone shows a distinct fragmentation pattern that can be used to identify the compound. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is used to identify the presence of chromophores, which are parts of a molecule that absorb light. The pyrrolidone ring itself does not have a strong chromophore in the near-UV and visible regions. However, modifications to the ring or the presence of other functional groups can give rise to absorption bands that can be detected by UV-Vis spectroscopy. For instance, N-methyl-2-pyrrolidone exhibits absorbance below 450 nm. researchgate.netnih.gov Polyvinylpyrrolidone (B124986) has a characteristic absorption maximum at 213.5 nm. researchgate.net

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is an indispensable tool for the separation, identification, and purity assessment of this compound. The selection of a specific chromatographic technique depends on the compound's volatility, polarity, and the analytical objective, whether it is for routine purity checks, reaction monitoring, or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of pyrrolidone derivatives due to its high resolution and sensitivity. nih.govnih.gov For compounds like this compound, which possess polar characteristics, reversed-phase HPLC is frequently employed. sielc.com

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the mobile phase composition, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, efficient separation from impurities and starting materials can be achieved. sielc.comfda.gov Detection is commonly performed using ultraviolet (UV) spectroscopy, especially if the molecule contains a chromophore. sielc.com For compounds lacking a strong chromophore, derivatization to introduce a UV-active or fluorescent tag may be necessary. nih.gov

Table 1: Illustrative HPLC Parameters for Pyrrolidone Analogs

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., Waters Atlantis HILIC-Silica) fda.gov |

| Mobile Phase | Acetonitrile/Water gradient sielc.comfda.gov |

| Detector | UV at 235 nm sielc.com or Mass Spectrometry (MS/MS) fda.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 3 - 10 µL |

The method's accuracy and precision make it suitable for quantitative analysis, determining the exact purity of a sample and identifying trace-level impurities. fda.gov

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Pyrrolidone derivatives can be amenable to GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. gcms.czresearchgate.net The choice of column is critical, with capillary columns like HP-1 (a nonpolar column) being used for the separation of related compounds. researchgate.netresearchgate.net

For successful analysis, the injector and detector temperatures are maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample and prevent condensation. researchgate.net The oven temperature is typically programmed to ramp up, allowing for the separation of compounds with different boiling points. gcms.cz GC-MS is particularly valuable as it provides structural information, aiding in the unequivocal identification of the main compound and any impurities present. researchgate.netnih.gov

Table 2: Representative Gas Chromatography (GC) Conditions for Pyrrolidone Analogs

| Parameter | Typical Conditions |

| Column | HP-1 or similar capillary column researchgate.net |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) gcms.czresearchgate.net |

| Detector Temperature | 250 °C researchgate.net |

| Oven Program | Temperature ramp (e.g., starting at 100°C) researchgate.netresearchgate.net |

The technique's high sensitivity allows for the detection of trace impurities, making it a vital tool for quality control in the synthesis of this compound. researchgate.net

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions and for preliminary purity assessment. researchgate.netresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time. researchgate.netbeilstein-journals.org

The technique involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the components to the stationary phase. By comparing the retardation factor (Rf) values of the spots with those of the starting materials and the expected product, the progress of the reaction can be determined. researchgate.net

Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by staining with a developing agent such as potassium permanganate, ninhydrin, or phosphomolybdic acid. beilstein-journals.orglabinsights.nl The presence of a single spot for the purified product suggests a high degree of purity. researchgate.net

Table 3: Example of TLC for Reaction Monitoring

| Component | Retardation Factor (Rf) | Visualization |

| Starting Material A | 0.75 | UV Active |

| Starting Material B | 0.60 | Stains with KMnO4 |

| This compound | 0.40 | Stains with KMnO4 |

| Reaction Mixture Spot | 0.40, 0.60, 0.75 | Multiple spots indicating an incomplete reaction |

Note: Rf values are hypothetical and depend on the specific stationary and mobile phases used.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens) within a sample of a pure organic compound. butterworth-labs.co.uk This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. researchgate.net

The technique involves the complete combustion of a small, precisely weighed amount of the substance in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by various detection methods. The obtained percentage composition is then compared with the theoretical values calculated from the proposed molecular formula. butterworth-labs.co.uk For this compound (C₈H₁₄N₂O), a close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for this compound (C₈H₁₄N₂O)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 62.31 | 62.28 |

| Hydrogen (H) | 9.15 | 9.18 |

| Nitrogen (N) | 18.17 | 18.15 |

| Oxygen (O) | 10.37 | 10.39 |

Note: Experimental values are illustrative. A deviation of ±0.4% from the theoretical value is generally considered acceptable.

Theoretical and Computational Chemistry of 5 Pyrrolidino 2 Pyrrolidone

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory provides a fundamental framework for understanding the electronic structure of molecules by describing the behavior of electrons as wave functions distributed over the entire molecule. youtube.comyoutube.com For 5-Pyrrolidino-2-pyrrolidone, electronic structure calculations, often performed using ab initio or density functional theory (DFT) methods, can determine the energies and shapes of its molecular orbitals.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Conformational Analysis and Pseudorotation Studies of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine rings in this compound are not planar. Instead, they adopt puckered conformations to relieve ring strain. nih.gov The dynamic puckering of these rings is described by a phenomenon known as pseudorotation. nih.govnih.gov This process involves a continuous, low-energy interconversion between various "envelope" and "twist" conformations. unito.itresearchgate.net

Computational conformational analysis can map the potential energy surface of this compound, identifying the most stable ground-state conformations and the energy barriers between them. These studies are crucial for understanding how the molecule's three-dimensional shape influences its physical and chemical properties. The puckering of the pyrrolidine ring can be influenced by the nature and orientation of its substituents. nih.govnih.gov In this compound, the interconnection of the two rings will impose significant steric constraints, leading to a more limited set of preferred conformations compared to a simple substituted pyrrolidine.

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Envelope (E) | 35° | 0.0 | 60 |

| Twist (T) | -20° | 0.5 | 30 |

| Planar (Transition State) | 0° | 3.0 | <1 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights into transition states, intermediates, and activation energies. For this compound, computational studies could elucidate the mechanisms of various potential reactions, such as nucleophilic substitution at the carbonyl carbon or reactions involving the nitrogen atoms.

By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This allows for the prediction of reaction rates and the identification of key factors that control the reaction's outcome. For instance, modeling the hydrolysis of the lactam ring in this compound would involve calculating the energy of the tetrahedral intermediate and the transition states for its formation and breakdown.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties such as boiling point, solubility, and chromatographic retention times.

For this compound, a QSPR study would involve calculating a wide range of molecular descriptors, including topological, geometrical, and electronic parameters. These descriptors would then be used to build a mathematical model that can predict a specific non-biological property. Such models are valuable in chemical engineering and materials science for designing compounds with desired properties without the need for extensive experimental synthesis and testing.

| Descriptor | Coefficient | Significance (p-value) |

|---|---|---|

| Molecular Weight | 0.85 | <0.001 |

| Polar Surface Area | 0.15 | 0.02 |

| LogP | -0.05 | 0.15 |

Applications of Density Functional Theory (DFT) in Understanding Chemical Behavior

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. dntb.gov.ua It offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. DFT can be used to investigate various aspects of the chemical behavior of this compound.

Applications of DFT include the calculation of molecular geometries, vibrational frequencies (for comparison with infrared spectroscopy), and electronic properties such as dipole moment and polarizability. DFT can also be used to model the interaction of this compound with other molecules, such as solvents or reactants, providing insights into intermolecular forces and reaction thermodynamics. The use of periodic DFT calculations has also proven valuable in understanding the stability and transformations of different polymorphic forms of pharmaceutical compounds. nih.gov

Industrial and Advanced Material Applications of Pyrrolidinone Compounds Excluding Pharmaceutical/biological

Role as Specialty Solvents in Diverse Chemical Processes

The strong dissolving power of pyrrolidinone compounds makes them indispensable solvents in numerous industrial processes, from energy production to manufacturing. Their performance is often critical in separation, purification, and formulation processes where other common solvents fail.

In the petrochemical industry, N-Methyl-2-pyrrolidone (NMP) is a preferred solvent for several key purification and extraction processes due to its high selectivity for unsaturated hydrocarbons and aromatic compounds. sunvidone.com

Key applications include:

Aromatics Extraction: NMP is used to selectively extract aromatic components like benzene, toluene, and xylene (BTX) from hydrocarbon feedstocks. sunvidone.com This process is crucial for producing high-purity aromatics, which are building blocks for a vast range of other chemicals.

Butadiene and Acetylene (B1199291) Recovery: NMP's affinity for unsaturated hydrocarbons allows for the efficient recovery of 1,3-butadiene and acetylene from cracker gas streams. sunvidone.comaip.org

Lube Oil Purification: It serves as an extraction solvent in the purification of lubricating oils. sunvidone.com

Gas Purification: NMP is employed to absorb acidic gases like hydrogen sulfide (H₂S) from sour gas streams in a process known as gas sweetening. 3printr.com

The effectiveness of NMP in these applications stems from its ability to dissolve target compounds without forming azeotropes, facilitating easy recovery of both the solvent and the extracted materials. 3printr.com

The excellent solvency of pyrrolidinone compounds for a wide range of polymers makes them fundamental to the plastics and energy storage industries.

Polymer Industry: N-Methyl-2-pyrrolidone (NMP) is a powerful solvent capable of dissolving numerous challenging polymers, including:

Polyvinylidene fluoride (PVDF)

Polyamide, Polyimide, and Polyaramid fibers (e.g., Kevlar)

Polyphenylene sulfide (PPS)

Polystyrene and Polyurethanes

This property is leveraged in the synthesis and processing of high-temperature engineering plastics and for spinning fibers. sunvidone.comresearchgate.net NMP is also used in the fabrication of semi-permeable membranes for applications like ultrafiltration and reverse osmosis.

Battery Industry: NMP plays a critical role in the manufacturing of lithium-ion batteries. It is the industry-standard solvent for processing cathode materials. aip.org3printr.comyoutube.comtbzmed.ac.ir Its primary function is to dissolve the polyvinylidene fluoride (PVDF) binder, creating a homogenous slurry with the active cathode materials (like lithium cobalt oxide) and conductive additives. aip.org3printr.comyoutube.comashland.com This slurry is then uniformly coated onto the aluminum foil current collector. ashland.com The high boiling point and thermal stability of NMP are crucial for the subsequent high-temperature drying and curing steps, ensuring the solvent evaporates in a controlled manner without damaging the electrode structure. aip.orgyoutube.com

The potent solvency and low volatility of pyrrolidinones make them key ingredients in formulations designed for stripping, cleaning, and coating applications.

Coatings and Adhesives: NMP is used as a solvent for a wide range of resins used in coatings, including epoxy and polyurethane systems. ui.ac.id 2-Pyrrolidone is utilized as a cosolvent and plasticizer in aqueous coatings and as a setting agent for acrylic-styrene copolymers in floor polishes. nih.gov The ability of these compounds to dissolve polymers also makes them effective solvent agents in various adhesive formulations.

Cleaning Formulations: NMP is a primary component in powerful industrial and electronic cleaning agents. sunvidone.com Its ability to dissolve a broad spectrum of organic and inorganic compounds makes it highly effective for:

Paint and Coating Removal: Used in paint strippers and graffiti removers. sunvidone.comui.ac.id

Degreasing: Efficiently removes oils, greases, and grime in metalworking and automotive industries. sunvidone.com

Electronics Cleaning: Employed for cleaning silicon wafers, removing flux from circuit boards, and as a photoresist stripper. sunvidone.comui.ac.id

The following table provides a summary of the physical and chemical properties of the two most prominent industrial pyrrolidinone solvents.

| Property | 2-Pyrrolidone | N-Methyl-2-pyrrolidone (NMP) |

|---|---|---|

| CAS Number | 616-45-5 | 872-50-4 |

| Molecular Formula | C₄H₇NO | C₅H₉NO |

| Molar Mass | 85.11 g/mol | 99.13 g/mol |

| Boiling Point | 245 °C | 202 °C |

| Melting Point | 25 °C | -24 °C |

| Density | 1.116 g/cm³ | 1.028 g/cm³ |

| Solubility in Water | Miscible | Miscible |

Precursors in Polymer Chemistry and Functional Material Development

Beyond their role as solvents, pyrrolidinone compounds are fundamental building blocks for synthesizing a variety of commercially important polymers and functional materials.

Polyvinylpyrrolidone (B124986) (PVP) is a highly versatile, water-soluble polymer synthesized from a pyrrolidinone-derived monomer. The industrial synthesis pathway begins with 2-Pyrrolidone.

Monomer Synthesis: 2-Pyrrolidone is reacted with acetylene in a base-catalyzed vinylation reaction to produce the monomer N-vinylpyrrolidone (NVP). researchgate.netmdpi.com

Polymerization: NVP is then polymerized, most commonly via free-radical polymerization, to form PVP. nih.gov This polymerization is typically carried out in a solution, using water or an organic solvent like ethanol. 3printr.com Initiators such as hydrogen peroxide or azobisisobutyronitrile (AIBN) are commonly used. 3printr.comashland.comnih.gov The molecular weight of the resulting PVP can be controlled by adjusting the reaction conditions, such as initiator concentration. acs.org

PVP exhibits a valuable combination of properties including film-forming ability, adhesiveness, and excellent solubility, making it useful in a wide array of industrial products. rsc.orggoogle.com

Industrial Derivatives of PVP:

Copolymers: NVP can be copolymerized with other monomers, such as vinyl acetate, to create copolymers (PVP/VA) with modified properties. mdpi.com These copolymers are widely used in applications like coatings and adhesives, offering tailored flexibility and adhesion. ashland.com

Cross-linked PVP: A cross-linked derivative, known as polyvinylpolypyrrolidone (PVPP), is an insoluble polymer used in applications such as a clarifying agent in the beverage industry. youtube.com

The following table outlines the key steps and components in the synthesis of PVP.

| Step | Precursor/Monomer | Key Reagents/Process | Product |

|---|---|---|---|

| 1. Monomer Synthesis | 2-Pyrrolidone | Acetylene, Base Catalyst (Vinylation) | N-vinylpyrrolidone (NVP) |

| 2. Polymerization | N-vinylpyrrolidone (NVP) | Free-Radical Initiator (e.g., H₂O₂), Solution (Water/Solvent) | Polyvinylpyrrolidone (PVP) |

Pyrrolidinone-based monomers and polymers are increasingly being explored for their utility in additive manufacturing, or 3D printing, where they contribute to the formulation of specialized resins and filaments.

Photopolymer Resins: N-vinylpyrrolidone (NVP) is used as a reactive diluent in photopolymer resins for vat photopolymerization techniques like stereolithography (SLA) and Digital Light Processing (DLP). 3printr.comresearchgate.net In these systems, NVP helps to reduce the viscosity of the resin, allowing for the incorporation of other polymers and additives. researchgate.net Its ability to copolymerize with other monomers, such as acrylates, upon exposure to UV light contributes to the final mechanical properties and conversion rate of the printed object. researchgate.net This approach is being used to develop materials for medical devices with tailored elasticity and biodegradability. 3printr.com

Material Extrusion (FDM): Polyvinylpyrrolidone (PVP) is investigated as a functional excipient in filaments for Fused Deposition Modeling (FDM). While PVP's thermal properties can make it challenging to extrude on its own, it can be combined with thermoplastic polymers like polylactic acid (PLA) to create composite filaments. ui.ac.id In pharmaceutical applications, this allows for the printing of tablets with immediate-release characteristics. ui.ac.idresearchgate.net PVP can also be used as a supporting filament material in the FDM process. ashland.com

Binder and Dispersant: In ceramic 3D printing, PVP serves as a nonionic dispersant and binder in ceramic inks, such as those containing zirconia. sunvidone.com It helps to stabilize the ceramic particles, preventing them from agglomerating and ensuring the ink has the low viscosity and high stability required for high-precision inkjet printing. sunvidone.com

Adhesion Agent: PVP solutions can be applied to the build platform of 3D printers to act as an adhesion agent, helping to prevent warping and ensuring the printed object remains securely attached during the printing process. youtube.com

Catalytic Roles of Pyrrolidinone Frameworks and their Derivatives

The pyrrolidine (B122466) ring is a fundamental structural motif in the field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. nih.govnih.gov This class of catalysts is highly valued for its ability to promote a wide range of chemical transformations in an environmentally friendly and efficient manner, often avoiding the need for metal-based catalysts. mdpi.com The versatility of the pyrrolidine scaffold allows for extensive modifications to fine-tune the catalyst's efficiency and selectivity for increasingly complex substrates. mdpi.com

Derivatives of the pyrrolidinone structure have been effectively employed in various catalytic systems. For instance, they are utilized in C-C bond formation and functionalization reactions. lookchem.com The core structure of 2-pyrrolidinone (B116388) itself serves as a precursor or a direct participant in asymmetric reactions, such as the aldol (B89426) reaction. lookchem.com Researchers have developed hybrid dipeptide-2-pyrrolidone organocatalysts that have shown notable catalytic activity in the aldol reaction between ketones. nih.gov

While the broader family of pyrrolidinone derivatives has established catalytic roles, specific documented applications for 5-Pyrrolidino-2-pyrrolidone as a catalyst are not extensively reported in the available scientific literature. The focus of current research largely remains on N-substituted and C2-substituted pyrrolidines, which have been widely explored for their catalytic prowess in asymmetric synthesis. nih.govmdpi.com The unique substitution pattern of a pyrrolidino group at the 5-position of a 2-pyrrolidone ring suggests potential for novel catalytic activities, though this remains an area for future investigation.

Advanced Applications in Analytical Chemistry as Solvents or Media

In the realm of analytical chemistry, the choice of solvent is critical for the success of various techniques, influencing solubility, separation efficiency, and detection sensitivity. Pyrrolidinone derivatives, particularly N-methyl-2-pyrrolidone (NMP), are well-established as versatile, polar aprotic solvents. wikipedia.orgnih.gov NMP's miscibility with water and most common organic solvents, coupled with its ability to dissolve a wide array of materials, makes it a valuable solvent in industries such as petrochemicals, polymers, and batteries. wikipedia.org

The application of NMP extends to analytical techniques where it is used as a solvent for surface treatment of textiles, resins, and metal-coated plastics, and as a paint stripper. wikipedia.org In a more advanced analytical context, NMP is employed in the fabrication of lithium-ion batteries as a solvent for the electrode preparation, where it dissolves the polyvinylidene fluoride binder. wikipedia.org Furthermore, a method for the analysis of N-methyl-2-pyrrolidone in bovine liver has been developed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), indicating its relevance in analytical monitoring. fda.gov

While NMP and other simple pyrrolidinones have found their place in analytical chemistry, specific applications of This compound as a solvent or medium in advanced analytical techniques are not well-documented. The structural features of this compound, with its two nitrogen-containing rings, may impart unique solvency and interaction properties. However, its utility in techniques such as chromatography, spectroscopy, or electrochemistry has not been a significant focus of published research to date. The study of N-ethyl-2-pyrrolidinone-substituted flavanols in white tea using centrifugal countercurrent chromatography does highlight the presence of more complex pyrrolidinone structures in analytical samples, but does not describe the use of the parent compound as a solvent or medium.

Structure Function Relationships in Non Biological Contexts

Influence of Substituents on Intrinsic Chemical Reactivity and Selectivity

The chemical reactivity of the 5-Pyrrolidino-2-pyrrolidone scaffold is significantly modulated by the electronic and steric nature of its constituent parts, where the pyrrolidino group acts as a key substituent on the 2-pyrrolidone core.

The nitrogen atom of the pyrrolidine (B122466) ring confers basicity to the molecule. nih.gov The nature of substituents on pyrrolidine rings is known to have a strong effect on this basicity. nih.gov In this case, the pyrrolidone ring attached to the nitrogen of the second pyrrolidine ring influences its electronic properties. The reactivity of the core pyrrolidinone ring is also affected. The lactam function can undergo reactions such as ring-opening catalyzed by strong acids or bases, or reactions at the carbonyl group. echemi.com The pyrrolidino substituent at the C5 position, adjacent to the lactam nitrogen, can sterically and electronically influence the rates and outcomes of these reactions. For instance, in related systems, substituents at the α-carbon to the nitrogen can impact stereocontrol in nucleophilic additions to iminium ions, which are key intermediates in many reactions. acs.org

The table below summarizes how different types of substituents on a pyrrolidine ring can generally influence its chemical properties, providing a framework for understanding the behavior of this compound.

| Substituent Type at C2 | Influence on Basicity | Influence on Nucleophilicity | Potential Impact on Reactivity |

| Electron-donating group | Increases basicity | Increases nucleophilicity | Enhances rates of reaction with electrophiles. |

| Electron-withdrawing group | Decreases basicity | Decreases nucleophilicity | Reduces rates of reaction with electrophiles; may activate the ring for other transformations. acs.org |

| Bulky steric group | May slightly decrease basicity due to steric hindrance to protonation | Decreases nucleophilicity due to steric hindrance | Can introduce selectivity by favoring attack at less hindered positions. acs.org |

| The Pyrrolidinone ring (as in the target molecule) | Acts as an electron-withdrawing group via the amide bond | Reduces the nucleophilicity of the pyrrolidino nitrogen compared to unsubstituted pyrrolidine | Modulates overall reactivity, potentially enabling specific catalytic functions. |

This table is a generalized representation based on established chemical principles and findings from related pyrrolidine derivatives.

Impact of Stereochemistry on Reaction Pathways and Product Distribution

The C5 carbon of the 2-pyrrolidone ring in this compound is a stereogenic center. The absolute configuration at this position has a profound impact on the molecule's three-dimensional structure, which in turn governs its interactions and reaction pathways.

Stereoselective synthesis of pyrrolidine derivatives is a major focus in organic chemistry, as the stereochemistry of substituents often dictates the biological activity or catalytic performance of the molecule. acs.orgnih.gov In synthetic routes, existing stereocenters are often used to direct the stereochemical outcome of subsequent reactions. acs.org For example, the hydrogenation of substituted pyrroles to form pyrrolidines is a well-established process where hydrogen is typically delivered from one face of the aromatic system, leading to specific diastereomers. acs.orgnih.gov

In the context of this compound, the stereocenter at C5 would direct the approach of reagents in reactions involving either the pyrrolidinone ring or the attached pyrrolidino moiety. For instance, if the nitrogen of the pyrrolidino group were to act as a nucleophile, the stereocenter at C5 would create a chiral environment, potentially leading to diastereoselective product formation. Similarly, reactions of enolates derived from the pyrrolidinone ring can proceed with high diastereoselectivity, controlled by the existing stereocenter at C5. researchgate.net

The stereochemical relationship between substituents on a pyrrolidine ring is crucial for determining the final product distribution. In 1,3-dipolar cycloaddition reactions to form pyrrolidines, the stereochemistry at positions 3 and 4 is correlated with the orientation of the substituents on the dipolarophile, leading to either cis- or trans-substituted products. nih.gov This principle underscores the importance of the C5 stereocenter in this compound, which would similarly influence the relative orientation of products in any addition reactions.

Correlation of Molecular Architecture with Physicochemical Properties Relevant to Industrial Applications (e.g., Solvency)

The physicochemical properties of this compound, such as its boiling point, viscosity, and solvency, are direct consequences of its molecular architecture. These properties are critical for its potential use in industrial applications, for example as a specialty solvent, a cleaning agent, or a reaction medium. eastman.com

The molecule combines a polar aprotic lactam structure (the 2-pyrrolidinone (B116388) ring) with a tertiary amine (the 5-pyrrolidino group). The 2-pyrrolidinone component is known to be a versatile polar solvent. chemicalbook.com Its N-methylated derivative, N-Methyl-2-pyrrolidone (NMP), is a high-boiling, low-viscosity liquid with good solvency for a wide range of organic and inorganic compounds. eastman.com NMP's polar nature and low surface tension make it an excellent cleaning and stripping agent. eastman.com The solvency characteristics can be quantified using Hansen solubility parameters, which relate to dispersion, polar, and hydrogen bonding forces. culturalheritage.org

The following table compares the known physicochemical properties of 2-Pyrrolidone and N-Methyl-2-pyrrolidone (NMP) to provide context for the expected properties of this compound.

| Property | 2-Pyrrolidone | N-Methyl-2-pyrrolidone (NMP) | This compound (Predicted) |

| Molar Mass (g·mol⁻¹) | 85.11 | 99.13 | 168.23 |

| Boiling Point (°C) | 245 wikipedia.org | 202 nih.gov | Higher than NMP, likely >250°C |

| Density (g/cm³) | 1.116 wikipedia.org | 1.028 | Likely similar to or slightly higher than NMP |

| Water Solubility | Miscible wikipedia.org | Miscible eastman.com | Expected to be miscible or highly soluble |

| Hansen Parameter (Total, (MPa)½) | ~22.9 (for NMP) culturalheritage.org | 22.4 eastman.com | Expected to be in a similar range, indicating strong solvency |

| Key Structural Features | Lactam, N-H bond | Lactam, N-CH₃ | Lactam, Tertiary Amine, Chiral Center |

Data for this compound are predictive and based on structural analogy.

Relationship between Pyrrolidinone Structure and Catalytic Efficacy

The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, a field that uses small, chiral organic molecules to catalyze chemical reactions enantioselectively. nih.govnih.gov The structure of this compound is highly relevant to this field, as it contains the core chiral pyrrolidine element that has proven to be exceptionally effective in a multitude of transformations.

Chiral pyrrolidines have become leading organocatalysts, capable of promoting diverse reactions in an environmentally friendly manner. researchgate.net The efficacy of these catalysts is closely tied to their structure. For example, in proline-catalyzed aldol (B89426) reactions, the carboxylic acid group and the secondary amine work in concert to activate the reactants. nih.gov Modifications to the pyrrolidine ring, such as adding substituents, are a common strategy to fine-tune the catalyst's efficiency and selectivity. nih.gov

Furthermore, pyrrolidine-based catalysts have been immobilized on porous organic polymers (POPs) to create efficient and recyclable heterogeneous catalysts. uva.es The structure of this compound, with its potential for further functionalization, could be suitable for incorporation into such solid supports for applications in sustainable chemistry. uva.es The relationship between the catalyst structure and its activity is a key area of research, with even simple modifications to the scaffold leading to dramatic changes in reactivity and selectivity. researchgate.net

Future Research Directions and Emerging Opportunities in Pyrrolidinone Chemistry

Development of Green and Sustainable Synthetic Routes for Pyrrolidinone Derivatives

A significant shift towards environmentally benign chemical processes has spurred research into green synthetic routes for pyrrolidinone derivatives. The focus is on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. One promising approach involves the use of biosourced levulinic acid as a starting material, which can be converted to 5-methylpyrrolidone derivatives without the need for catalysts or solvents, resulting in a very low E-factor (environmental factor) of 0.2. rsc.org Multicomponent reactions (MCRs) are also gaining traction as they enhance synthetic efficiency and atom economy, often employing eco-friendly solvents like ethanol and water. tandfonline.comvjol.info.vnsemanticscholar.org These one-pot syntheses are advantageous due to their simple procedures and the use of readily available, low-cost starting materials. vjol.info.vn The application of microwave-assisted organic synthesis (MAOS) further supports the principles of green chemistry by increasing synthetic efficiency. nih.gov

| Green Synthesis Strategy | Key Features | Starting Materials (Example) | Solvents (Example) |

| Biosourced Routes | Utilizes renewable feedstocks, catalyst-free, low E-factor. rsc.org | Levulinic Acid rsc.org | Solvent-free or Water |

| Multicomponent Reactions (MCRs) | High atom and step-economy, reduced waste, operational simplicity. tandfonline.comvjol.info.vn | Aldehydes, Amines, Diesters vjol.info.vnacs.org | Ethanol, Ethanol/Water vjol.info.vnsemanticscholar.org |

| Microwave-Assisted Synthesis | Increased reaction rates and efficiency. tandfonline.comnih.gov | Aromatic aldehydes, Glycine esters tandfonline.com | Acetonitrile (B52724) tandfonline.com |

Exploration of Novel Derivatization Strategies for Advanced Materials

Derivatization is a critical technique for modifying the chemical and structural properties of pyrrolidinone compounds to create advanced materials with tailored functionalities. mdpi.com This process involves reacting the pyrrolidinone core with specific reagents to introduce new functional groups, which can alter properties such as polarity, volatility, and reactivity. mdpi.com Common derivatization methods applicable to the functional groups present in pyrrolidinone derivatives include silylation, acylation, and alkylation. libretexts.org

For instance, silylation replaces active hydrogens on amine or amide groups with a trimethylsilyl (TMS) group, which can increase thermal stability and volatility for analytical purposes. libretexts.org Acylation and alkylation can introduce a wide range of functional groups, enabling the synthesis of novel polymers, ligands for transition metals, and organocatalysts. nih.gov The strategic functionalization of pre-formed pyrrolidinone rings is a key approach in medicinal chemistry and materials science to explore new chemical space and develop compounds with specific properties. nih.govresearchgate.net These strategies allow for the creation of derivatives suitable for diverse applications, from drug discovery to the development of new polymers.

| Derivatization Method | Reagent Class | Target Functional Groups | Purpose/Outcome |

| Silylation | Silylating agents (e.g., BSTFA) sigmaaldrich.com | Alcohols, Amines, Amides, Carboxylic Acids libretexts.org | Increase volatility and thermal stability. libretexts.org |

| Acylation | Acyl chlorides (e.g., Benzoyl chloride) libretexts.org | Alcohols, Phenols libretexts.org | Introduce chromophores for HPLC detection, modify reactivity. |

| Alkylation | Alkylating agents (e.g., PFB-Br) libretexts.org | Carboxylic Acids, Alcohols, Thiols libretexts.org | Enhance detector response, control retention times. libretexts.org |

Application of Advanced Spectroscopic and In-Situ Characterization Techniques

The structural elucidation of novel pyrrolidinone derivatives relies heavily on a suite of spectroscopic techniques. Standard methods include Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), which are used to confirm the molecular structure of newly synthesized compounds. vjol.info.vnresearchgate.netnih.govnih.gov For example, FT-IR can identify key functional groups like the lactam carbonyl, while 1H and 13C NMR provide detailed information about the carbon-hydrogen framework. researchgate.netnih.gov

Beyond static structural confirmation, there is a growing trend towards using in-situ and operando characterization techniques. nih.govrsc.org These advanced methods allow for the real-time monitoring of chemical reactions, providing dynamic information about reaction mechanisms, intermediate species, and kinetics. nih.govrsc.org While heavily utilized in fields like battery research, the principles of in-situ characterization are increasingly being applied to organic synthesis. Such techniques can offer unprecedented insights into the formation of pyrrolidinone derivatives, guiding the optimization of reaction conditions and the discovery of new synthetic pathways.

Expansion of Non-Biological Industrial Applications through Rational Design

While pyrrolidinone derivatives are widely explored for their biological activity, there are significant opportunities for their use in non-biological industrial applications through rational design. The parent compound, 2-pyrrolidone, serves as a versatile precursor and solvent in numerous industries. chinafloc.com A primary application is in the synthesis of N-vinylpyrrolidone (NVP), the monomer for producing polyvinylpyrrolidone (B124986) (PVP), a polymer with wide-ranging uses. chemicalbook.com

The unique properties of 2-pyrrolidone, such as its high boiling point, polarity, and miscibility with water and organic solvents, make it an excellent solvent and extractant. chemicalbook.com These characteristics are leveraged in the electronics industry for photoresist formulations and in the manufacturing of membrane filters. chinafloc.combasf.com It is also used as a solvent for synthetic resins, inks, and pesticides. chemicalbook.comchemicalbook.comnbinno.com Through rational design—systematically modifying the pyrrolidinone structure—new derivatives can be developed with enhanced properties for specific industrial needs, such as improved solvency for next-generation polymers or tailored performance in agrochemical formulations. nbinno.com

| Industry | Application of Pyrrolidinone/Derivatives | Function |

| Polymers | Production of N-vinylpyrrolidone and Polyvinylpyrrolidone (PVP). chemicalbook.com | Monomer precursor. basf.com |

| Electronics | Photoresist solvent, manufacturing of advanced materials. chinafloc.com | High-polarity solvent, stabilizer. chinafloc.com |

| Pharmaceuticals | Solvent for injectable formulations, intermediate for drug synthesis. chinafloc.combasf.com | Solvent, chemical intermediate. chinafloc.comchemicalbook.com |

| Agriculture | Formulation of herbicides and pesticides. chinafloc.comnbinno.com | Solvent to stabilize active ingredients. chinafloc.com |

| Coatings & Inks | Co-solvent for water-based inks and acrylic emulsions. basf.com | Co-solvent, plasticizer. basf.comchemicalbook.com |

Computational Design and Prediction of Novel Pyrrolidinone-Based Functional Chemical Entities

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new functional molecules. researchgate.net These methods, broadly categorized as ligand-based and structure-based approaches, enable the prediction of molecular properties and biological activities before committing resources to chemical synthesis. nih.gov For pyrrolidinone derivatives, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are particularly valuable. researchgate.netnih.gov

3D-QSAR models can elucidate the structural requirements for a desired activity, guiding the design of more potent compounds. nih.gov Molecular docking predicts how a pyrrolidinone derivative might bind to a biological target, revealing key interactions that can be optimized. nih.govacs.org Furthermore, MD simulations provide insights into the stability and dynamics of ligand-protein complexes over time. acs.org These computational tools facilitate a rational design approach, allowing researchers to screen virtual libraries of pyrrolidinone-based compounds and prioritize the synthesis of candidates with the highest probability of success, saving both time and resources. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Pyrrolidino-2-pyrrolidone, and how do reaction conditions influence yield and purity?

- Methodological Answer: Common synthetic pathways include cyclization of γ-lactam precursors or catalytic hydrogenation of pyrrolidone derivatives. Reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield and purity. Characterization via H/C NMR and HPLC (≥98% purity) is recommended to validate product identity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) can confirm the lactam carbonyl stretch (~1680–1700 cm). Nuclear Overhauser Effect (NOE) NMR experiments help differentiate stereoisomers by analyzing spatial proximity of protons. Mass spectrometry (HRMS) with ≤2 ppm error ensures molecular formula accuracy. Cross-reference with X-ray crystallography data, if available, resolves structural ambiguities .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability testing at 40°C/75% RH for 6 months, with periodic sampling. Use HPLC to monitor degradation products (e.g., hydrolyzed open-chain amines). For light sensitivity, expose samples to 1.2 million lux-hours and assess UV-Vis spectral shifts. Report deviations in ICH guidelines (e.g., Q1A(R2)) to ensure reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic activity data for this compound in asymmetric synthesis?

- Methodological Answer: Discrepancies may arise from solvent-dependent tautomerization or trace metal impurities. Employ DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify dominant tautomers. Validate experimentally via kinetic isotope effect (KIE) studies and ICP-MS for metal analysis. Control solvent batch variability using Karl Fischer titration for water content (<50 ppm) .

Q. How can researchers resolve conflicting bioactivity results of this compound derivatives across cell-line models?

- Methodological Answer: Standardize assay conditions by adhering to OECD guidelines (e.g., GIVIMP). Test cytotoxicity via MTT assay with ≥3 biological replicates. Use siRNA knockdown to confirm target specificity. Meta-analysis of public datasets (e.g., ChEMBL) can contextualize potency outliers. Report raw data and statistical power calculations to enhance reproducibility .

Q. What computational strategies optimize the design of this compound-based polymers for drug delivery?

- Methodological Answer: Apply molecular dynamics (MD) simulations (e.g., GROMACS) to predict glass transition temperatures () and swelling ratios. Validate with DSC and dynamic light scattering (DLS). Use QSPR models to correlate substituent electronic parameters (Hammett σ) with degradation rates. Open-source code repositories (e.g., GitHub) should archive simulation protocols .

Methodological Best Practices

Q. How should researchers address variability in reported pKa values for this compound?

- Methodological Answer: Standardize measurement conditions (ionic strength: 0.1 M KCl, 25°C) using potentiometric titration with a glass electrode. Compare with UV-Vis spectrophotometric titrations (Δλ = 220–300 nm). Report uncertainty intervals (±0.05 units) and validate against computational predictions (e.g., COSMO-RS) .

Q. What experimental controls are critical for studying this compound’s role in organocatalysis?

- Methodological Answer: Include blank reactions (no catalyst) and chiral controls (e.g., (R)- vs. (S)-enantiomers). Monitor reaction progress via in-situ FTIR or F NMR for fluorine-tagged substrates. Use enantiomeric excess (ee) calculations with chiral HPLC (e.g., Chiralpak IA column). Archive raw chromatograms and NMR FIDs in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.